6-(2-furyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
6-(2-Furyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a tricyclic heterocyclic compound featuring a fused triazoloquinazolinone core substituted with a 2-furyl group at position 6 and a phenyl group at position 2. This scaffold is synthesized via multicomponent reactions (MCRs) under solvent-free or catalytic conditions. For instance, solvent-free methods using sulfamic acid or iron fluoride catalysts enable efficient cyclocondensation of heterocyclic amines, aldehydes, and 1,3-diketones . Copper-based catalysts like Cu@HAP@KIT-6 further enhance reaction efficiency, achieving yields of 88–97% under mild conditions .
Properties
IUPAC Name |
6-(furan-2-yl)-2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-16-10-13(17-7-4-8-25-17)9-15-14(16)11-23-19(20-15)21-18(22-23)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURHMEYKPVQDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN3C(=NC(=N3)C4=CC=CC=C4)N=C21)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-(2-furyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-acetylfuran and arenediazonium chlorides.
Meerwein Reaction: The reaction of 2-acetylfuran with arenediazonium chlorides under Meerwein reaction conditions leads to the formation of 5-aryl-2-acetylfurans.
Bromination: The bromination of these compounds results in 2-bromo-1-(5-aryl-2-furyl)-ethanones.
Cyclization: These intermediates react with 4-amino-4H-1,2,4-triazole-3-thiols to form the desired triazoloquinazoline derivatives.
Industrial Production Methods:
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of furyl ketones or furyl alcohols.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Furyl ketones, furyl alcohols.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted triazoloquinazolines depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: This compound can serve as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biology and Medicine:
Anticancer Agents: Derivatives of this compound have shown potential as inhibitors of specific enzymes involved in cancer cell proliferation.
Antimicrobial Agents: Its structural analogs have demonstrated antimicrobial activity against various pathogens.
Industry:
Mechanism of Action
The mechanism of action of 6-(2-furyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit the activity of enzymes such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound binds to the active site of the enzyme, preventing its normal function and thereby inducing cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Triazoloquinazolinones
Key analogs differ in substituents at positions 2, 6, and 9, altering physicochemical and bioactive properties:
Notes:
- Hydroxyphenyl derivatives (e.g., 9-(4-hydroxyphenyl)) demonstrate improved aqueous solubility (logSw ≈ -3.47) , making them preferable for in vitro assays.
Pharmacological Activity Comparison
The 5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one scaffold (e.g., compound 7a in ) acts as a selective RXFP4 agonist, with EC₅₀ values in the low micromolar range for cAMP inhibition. Structural modifications, such as introducing a 2-chlorophenyl group, enhance potency by 3-fold compared to the parent scaffold . In contrast, the target compound’s 2-furyl substituent may prioritize interactions with polar residues in enzymatic targets, though specific bioactivity data remain unreported.
Comparison with Related Heterocyclic Systems
Triazoloquinazolinones vs. Imidazoquinazolines
- Triazoloquinazolinones (e.g., target compound): The 1,2,4-triazole ring enhances thermal stability and hydrogen-bonding capacity, favoring solid-state interactions .
- Imidazoquinazolines (e.g., imidazo[4,5-g]quinazolines): Broader π-conjugation improves fluorescence properties but reduces metabolic stability .
Triazoloquinazolinones vs. Pyrazoloquinazolinones
- Pyrazolo[1,5-a]quinazolin-6(7H)-ones () exhibit regioselectivity in microwave-assisted synthesis but lack the triazole ring’s catalytic versatility .
Biological Activity
The compound 6-(2-furyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a member of the triazoloquinazolinone family known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a unique fused triazoloquinazolinone structure characterized by the presence of a furyl group and a phenyl substituent. Its molecular formula is , and it exhibits significant structural complexity that contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazoloquinazolinones exhibit promising anticancer activity. For instance, a structure-activity relationship (SAR) analysis highlighted that modifications on the triazoloquinazolinone scaffold can enhance potency against specific cancer targets such as Polo-like kinase 1 (Plk1) .
In vitro assays showed that certain derivatives could induce mitotic arrest in cancer cells, indicating their potential as therapeutic agents. The compound's ability to interact selectively with Plk1 suggests it could be developed further as an anticancer drug.
Table 1: Inhibitory Activity of Triazoloquinazolinone Derivatives on Plk1
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 4.4 | Inhibition of Plk1 PBD |
| Compound B | 10.0 | Induction of apoptosis |
| 6-(2-furyl)-2-phenyl... | >100 | Requires prodrug activation |
Antimicrobial Activity
Additionally, triazoloquinazolinones have been evaluated for their antimicrobial properties. Some studies indicate that these compounds possess activity against various bacterial strains, although specific data on the furyl-substituted variant remains limited.
Case Studies
- Study on Plk1 Inhibition : A recent investigation assessed the efficacy of several triazoloquinazolinones in inhibiting Plk1. The study found that while some derivatives exhibited low micromolar activity, others required higher concentrations to achieve similar effects .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational analyses suggest favorable interactions with key proteins involved in cell cycle regulation and apoptosis .
Q & A
Q. Methodological Answer :
- NMR : and NMR identify hydrogen environments (e.g., furyl protons at δ 6.2–7.4 ppm) and carbon backbone .
- IR : Stretching frequencies for C=O (1680–1700 cm) and triazole N–N (1450–1500 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHNO, expected m/z 332.13) .
Advanced: How can computational modeling elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer :
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like microbial enzymes or cancer-associated receptors. For instance, the furyl group’s π-π stacking with tyrosine residues in bacterial dihydrofolate reductase explains antimicrobial activity . Density functional theory (DFT) calculates charge distribution, revealing electrophilic regions (e.g., triazole N2) prone to nucleophilic attacks, guiding derivatization strategies .
Basic: What biological activities are reported for triazoloquinazolinone derivatives?
Q. Methodological Answer :
- Antimicrobial : MIC values of 2–8 µg/mL against Staphylococcus aureus due to enzyme inhibition (e.g., dihydrofolate reductase) .
- Anticancer : IC of 10–25 µM against HeLa cells via apoptosis induction .
- Anti-inflammatory : COX-2 inhibition (40–60% at 50 µM) linked to phenyl substituent interactions .
Advanced: How to design experiments to resolve contradictions in reported bioactivity data?
Q. Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., MTT for cytotoxicity) to eliminate variability .
- Dose-Response Curves : Compare EC values across studies; discrepancies may arise from solubility differences (e.g., DMSO vs. aqueous buffers) .
- Orthogonal Validation : Confirm enzyme inhibition (e.g., fluorometric assays) alongside cellular activity to distinguish direct vs. indirect effects .
Basic: How is purity assessed during synthesis, and what challenges arise?
Q. Methodological Answer :
- HPLC : Purity >95% confirmed using C18 columns (UV detection at 254 nm).
- Melting Point : Sharp ranges (e.g., 210–212°C) indicate homogeneity.
Challenges include residual solvents (e.g., acetic acid) and diastereomer separation, addressed via recrystallization (ethanol/water mixtures) or chiral chromatography .
Advanced: What strategies improve stability of this compound under physiological conditions?
Q. Methodological Answer :
- pH Buffering : Stability in pH 7.4 PBS is enhanced by substituting electron-withdrawing groups (e.g., -CF) to reduce hydrolysis .
- Lyophilization : Freeze-drying with trehalose (1:1 w/w) prevents degradation during storage .
- Prodrug Design : Esterification of the quinazolinone carbonyl improves oral bioavailability .
Basic: What substituent modifications enhance biological activity?
Q. Methodological Answer :
- Furyl vs. Thienyl : Furyl improves solubility, while thienyl enhances antimicrobial potency via sulfur-mediated interactions .
- Phenyl Substituents : Electron-donating groups (e.g., -OCH) at the para position increase COX-2 affinity .
Advanced: How to address discrepancies in enzymatic vs. cellular activity data?
Q. Methodological Answer :
- Permeability Assays : Use Caco-2 monolayers to assess cellular uptake; poor permeability may explain weak cellular activity despite strong enzyme inhibition .
- Metabolite Screening : LC-MS identifies active metabolites (e.g., hydroxylated derivatives) not accounted for in in vitro enzyme assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
